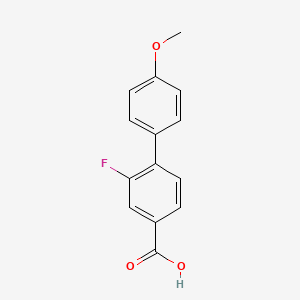

3-Fluoro-4-(4-methoxyphenyl)benzoic acid

Descripción general

Descripción

3-Fluoro-4-(4-methoxyphenyl)benzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom at the third position and a methoxyphenyl group at the fourth position on the benzoic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-methoxyphenylboronic acid.

Suzuki Coupling Reaction: The 4-methoxyphenylboronic acid undergoes a Suzuki coupling reaction with 3-fluorobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or toluene at elevated temperatures (around 80-100°C).

Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and methoxy group can participate in electrophilic and nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Oxidation: Hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Major Products Formed

Substitution: Products include halogenated or nitrated derivatives.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding hydroxyl derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Alzheimer's Disease Treatment

One of the prominent applications of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for treating Alzheimer's disease. The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom, facilitating various chemical transformations necessary for drug formulation .

Antimicrobial Applications

The compound can be modified into hydrazides, which are precursors for synthesizing oxadiazoles known for their antimicrobial properties. This transformation enhances the potential of this compound in developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid compounds exhibit significant anti-inflammatory activity. The ability of this compound to inhibit inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in various neurological processes, making the compound relevant in research focused on neurodegenerative diseases.

Cellular Mechanisms

The compound influences cellular signaling pathways and gene expression, thereby impacting metabolic processes within cells. This characteristic makes it useful in studies aimed at understanding cellular metabolism and the effects of substituents on biological molecules .

Chemical Synthesis Applications

Building Block for Organic Synthesis

Due to its functional groups, this compound serves as a valuable building block in organic synthesis. It can be utilized in Fischer esterification reactions to produce esters that may have therapeutic applications .

Catalytic Reactions

The compound is also employed in catalytic reactions to investigate the effects of fluorinated substituents on reaction mechanisms, providing insights into how these modifications can alter chemical reactivity and selectivity.

Data Table: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | - Intermediate for Alzheimer's disease APIs - Antimicrobial agent precursor - Anti-inflammatory agent |

| Biochemical Research | - Enzyme inhibition studies (acetylcholinesterase) - Cellular signaling pathway modulation |

| Chemical Synthesis | - Building block for organic synthesis - Catalytic reactions to study fluorinated compounds |

Case Studies and Research Findings

-

Synthesis and Evaluation of Antimicrobial Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential in developing new antibiotics . -

Pharmacological Profiles

Research involving the pharmacological evaluation of benzoic acid derivatives showed that compounds similar to this compound displayed promising anti-inflammatory effects, leading to reduced edema in animal models . -

Mechanistic Studies on Enzyme Interactions

Investigations into how this compound interacts with biological macromolecules revealed its potential role as an inhibitor in metabolic pathways, contributing to its application in drug design .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

3-Fluoro-4-(4-methylphenyl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

3-Fluoro-4-(4-chlorophenyl)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

3-Fluoro-4-(4-methoxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Actividad Biológica

3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H11F O3

- Molecular Weight : 264.22 g/mol

- CAS Number : 925908-92-5

The presence of the fluorine atom and the methoxy group enhances its reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent increases the compound's binding affinity to these targets, while the methoxy group may influence its solubility and permeability in biological systems.

Key Interactions:

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities related to metabolic pathways, which is crucial for developing treatments for diseases such as Alzheimer's.

- Receptor Binding : It interacts with receptors that are involved in neurodegenerative processes, potentially offering therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell lines.

- Neuroprotective Effects : Modifications of the compound have been explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating a potential role in antibiotic development.

Table 1: Summary of Biological Activities

Case Study: Alzheimer’s Disease Treatment

A study focused on the synthesis of esters derived from this compound demonstrated promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s pathology. The modified compounds showed improved potency compared to traditional AChE inhibitors.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Aromatic Substitution : The fluorine substituent allows for nucleophilic attacks on the aromatic ring.

- Fischer Esterification : This reaction can produce esters that retain biological activity while enhancing solubility.

Table 2: Synthetic Routes and Yields

| Synthetic Method | Yield (%) | Notes |

|---|---|---|

| Nucleophilic Substitution | 55% | Effective for introducing functional groups |

| Fischer Esterification | 70% | Useful for creating bioactive esters |

Propiedades

IUPAC Name |

3-fluoro-4-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIRDCPNZXELCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681404 | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-86-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.